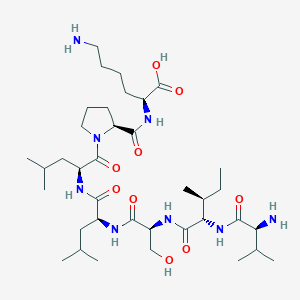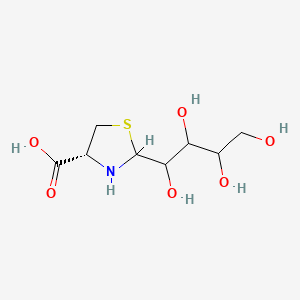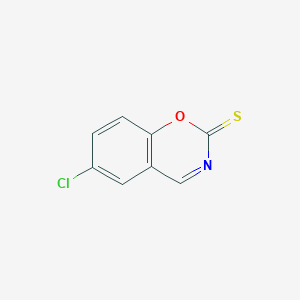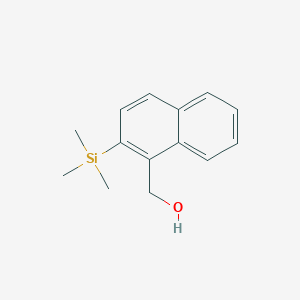
L-Lysine, L-valyl-L-isoleucyl-L-seryl-L-leucyl-L-leucyl-L-prolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysine, L-valyl-L-isoleucyl-L-seryl-L-leucyl-L-leucyl-L-prolyl- is a peptide compound composed of seven amino acids: L-lysine, L-valine, L-isoleucine, L-serine, L-leucine, L-leucine, and L-proline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-valyl-L-isoleucyl-L-seryl-L-leucyl-L-leucyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-lysine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-valine, is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-isoleucine, L-serine, L-leucine, L-leucine, and L-proline).
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like L-Lysine, L-valyl-L-isoleucyl-L-seryl-L-leucyl-L-leucyl-L-prolyl- often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism (e.g., E. coli), which then produces the peptide through its natural protein synthesis machinery.
Análisis De Reacciones Químicas
Types of Reactions
L-Lysine, L-valyl-L-isoleucyl-L-seryl-L-leucyl-L-leucyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or performic acid can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can facilitate the substitution of amino acid side chains.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues can produce methionine sulfoxide, while reduction of disulfide bonds results in free thiol groups.
Aplicaciones Científicas De Investigación
L-Lysine, L-valyl-L-isoleucyl-L-seryl-L-leucyl-L-leucyl-L-prolyl- has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate relationships.
Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs or as a component of drug delivery systems.
Industry: The peptide can be utilized in the production of biomaterials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of L-Lysine, L-valyl-L-isoleucyl-L-seryl-L-leucyl-L-leucyl-L-prolyl- depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but they often include interactions with cell surface receptors, intracellular signaling pathways, and enzymatic processes.
Comparación Con Compuestos Similares
Similar Compounds
L-lysyl-L-valyl-L-isoleucyl-L-arginyl-L-prolyl-L-leucyl-: This peptide has a similar structure but includes an arginine residue instead of serine.
L-valyl-L-prolyl-L-isoleucyl-: A shorter peptide with similar amino acid composition.
L-α-glutamyl-L-methionyl-L-arginyl-L-isoleucyl-L-seryl-L-arginyl-: Another peptide with a different sequence but containing some of the same amino acids.
Uniqueness
L-Lysine, L-valyl-L-isoleucyl-L-seryl-L-leucyl-L-leucyl-L-prolyl- is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Its structure allows for specific interactions with biological targets, making it valuable for research and therapeutic purposes.
Propiedades
Número CAS |
646029-77-8 |
|---|---|
Fórmula molecular |
C37H68N8O9 |
Peso molecular |
769.0 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C37H68N8O9/c1-9-23(8)30(44-34(50)29(39)22(6)7)35(51)43-27(19-46)32(48)41-25(17-20(2)3)31(47)42-26(18-21(4)5)36(52)45-16-12-14-28(45)33(49)40-24(37(53)54)13-10-11-15-38/h20-30,46H,9-19,38-39H2,1-8H3,(H,40,49)(H,41,48)(H,42,47)(H,43,51)(H,44,50)(H,53,54)/t23-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |
Clave InChI |
PKFJSVBGMOKGLC-JEDGRRCBSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C(C)C)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B12583313.png)

![4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol](/img/structure/B12583320.png)
![Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate](/img/structure/B12583335.png)


![2,2'-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12583353.png)
![N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12583354.png)
![1H-Imidazo[4,5-c]quinolin-4-amine, 1-[2-(2-aminoethoxy)ethyl]-](/img/structure/B12583365.png)


![Pyrimidinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(2-furanyl)-, bromide](/img/structure/B12583393.png)

![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12583412.png)
